Lipophilicity (LogP) Advantage of the Acetoxymethoxy Substituent Over the Free Phenol for Membrane Permeability
The target compound's computed XLogP3 of 2.3 [1] is substantially higher than that of its phenolic parent, 2-acetyl-7-hydroxybenzofuran, which lacks the acetoxymethyl cap and is predicted to have a LogP near 1.5–1.7 based on the removal of the -CH₂OCOCH₃ moiety. This ~0.6–0.8 LogP unit increase translates, via the empirical rule that a ΔLogP of +1 can correspond to a ~10-fold increase in membrane permeability, to an estimated 4- to 6-fold permeability enhancement across lipid bilayers. The acetoxymethoxy group also eliminates the single hydrogen bond donor present in the phenol (HBD count: 0 vs. 1), further favoring passive diffusion [1].
| Evidence Dimension | Lipophilicity (computed XLogP3) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | XLogP3 = 2.3; HBD = 0 |
| Comparator Or Baseline | 2-Acetyl-7-hydroxybenzofuran (estimated XLogP3 ≈ 1.5–1.7; HBD = 1) |
| Quantified Difference | Δ XLogP3 ≈ +0.6 to +0.8; Δ HBD = –1 |
| Conditions | Computed physicochemical properties (PubChem/Cactvs); no experimental LogP or PAMPA data located for the target compound |
Why This Matters
Higher LogP and zero HBD donors predict improved passive membrane permeability, making the acetoxymethoxy-protected form the preferred choice for intracellular delivery applications where the free phenol would be poorly cell-permeant.
- [1] PubChem Compound Summary for CID 13130658, [(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate. National Center for Biotechnology Information, 2025. View Source
